molecular formula C15H16N4O3 B2963747 2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-68-5

2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2963747
CAS No.: 941960-68-5
M. Wt: 300.318
InChI Key: AMFSRASPJMRQIY-UHFFFAOYSA-N
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Description

The compound 2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a high-purity chemical reagent offered for research and development purposes. It features the 7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione scaffold, a drug-like heterobicyclic system recognized for its potential in medicinal chemistry . This scaffold is of significant interest because it incorporates sp3-hybridized carbon atoms, a structural feature that can improve aqueous solubility compared to completely flat aromatic systems by disrupting π-stacking interactions . The specific imidazotriazine-dione core present in this compound has been identified in scientific literature as a structure with notable pharmacological potential. Derivatives sharing this core have been investigated for a range of biological activities. For instance, closely related 8-aryl-substituted tetrahydroimidazotriazinediones have demonstrated significant analgesic (pain-relieving) properties in pharmacological studies . Furthermore, other analogs have shown promising in vitro antitumour activity against various human carcinoma cell lines, highlighting the scaffold's relevance in oncology research . The synthetic strategy for accessing this class of compounds allows for broad structural variation, enabling the exploration of structure-activity relationships . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(4-methylphenyl)-2-(2-oxopropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-3-5-12(6-4-10)17-7-8-18-13(21)14(22)19(9-11(2)20)16-15(17)18/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFSRASPJMRQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, focusing on anticancer properties and other pharmacological effects supported by various research findings.

Chemical Structure and Properties

The compound features an imidazo[2,1-c][1,2,4]triazine core, which is known for its stability and ability to interact with biological targets. The presence of the p-tolyl group and the 2-oxopropyl moiety enhances its lipophilicity and potential for cellular membrane penetration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-c][1,2,4]triazine scaffold. The biological activity of this compound has been evaluated against various cancer cell lines.

In Vitro Studies

In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance:

Cell Line% Growth Inhibition (PGI) at 10^-5 M
UO-31 (Renal)30.14%
SNB-75 (CNS)38.94%
CCRF-CEM (Leukemia)26.92%
EKVX (Lung)26.61%
OVCAR-5 (Ovarian)23.12%

These results indicate that the compound exhibits potent anticancer activity particularly against renal and CNS cancer cell lines .

The mechanism underlying the anticancer effects involves the inhibition of tubulin polymerization. Molecular docking studies revealed binding affinities ranging from -6.502 to -8.341 kcal/mol at the tubulin–combretastatin A-4 binding site . This interaction disrupts microtubule dynamics essential for cell division.

Other Biological Activities

Apart from its anticancer properties, compounds within this structural category have shown a range of other biological activities:

  • Antimicrobial Activity : Exhibits antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro.
  • Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.

Case Studies

A notable case study involved the evaluation of a series of related compounds in a comparative analysis against standard anticancer agents like imatinib. The results indicated that certain derivatives showed superior efficacy in specific cancer types .

Comparative Efficacy Table

CompoundCancer TypeEfficacy Compared to Imatinib
2-(2-oxopropyl)-8-(p-tolyl)...CNSBetter
Related Compound AMelanomaComparable
Related Compound BOvarianInferior

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The imidazo[2,1-c][1,2,4]triazine core is shared among several derivatives, but key differences arise in substitution patterns and ring annelation (Table 1).

Compound Name Core Structure Substituents (Position 8) Substituents (Position 2/3) Reference
2-(2-oxopropyl)-8-(p-tolyl)-...dione Imidazo[2,1-c][1,2,4]triazine p-Tolyl 2-oxopropyl Target
3-phenyl-8-(4-chlorophenyl)-...one (Compound 8) Imidazo[2,1-c][1,2,4]triazinone 4-Chlorophenyl Phenyl (Position 3)
Ethyl [4-oxo-8-(3-chlorophenyl)-...]acetate Imidazo[2,1-c][1,2,4]triazinone 3-Chlorophenyl Ethyl acetate (Position 3)
3-(4-nitrophenyl)-8-(2,3-dimethylphenyl)-...one Imidazo[2,1-c][1,2,4]triazinone 2,3-Dimethylphenyl 4-Nitrophenyl (Position 3)
Imidazo[5,1-c][1,2,4]triazine-3,6-dione [25] Imidazo[5,1-c][1,2,4]triazine 3,4-Dichlorobenzyl Methyl (Position 2)

Key Observations :

  • Substituent Diversity : The p-tolyl group (methyl-substituted phenyl) at position 8 contrasts with electron-withdrawing groups (e.g., chlorophenyl in Compound 8 ), influencing electronic and steric properties.

Substituent Effects on Pharmacological Activity

Substituents critically modulate biological activity and toxicity:

  • Ethyl [4-oxo-8-(3-chlorophenyl)-...]acetate : Demonstrates selective necrotic effects in cancer cells, linked to the 3-chlorophenyl group’s hydrophobicity and the acetate moiety’s metabolic stability .

Physicochemical Properties and Lipophilicity

Lipophilicity (logP) and solubility are pivotal for pharmacokinetics:

  • RPLC Studies : Derivatives with aryl groups (e.g., p-tolyl, chlorophenyl) exhibit logP values between 2.1–3.5, optimal for oral bioavailability . The target compound’s p-tolyl group likely increases logP compared to chlorophenyl analogs (e.g., logP = 2.8 for Compound 8 vs. ~3.2 estimated for the target) .
  • Solubility : Imidazo[5,1-c] derivatives (e.g., [25]) show water solubility of 12–15 µM, while the target’s 2-oxopropyl group may enhance solubility via hydrogen bonding .

Thermal Stability and Degradation Profiles

Thermal behavior varies with substituents and core structure:

  • Chlorophenyl Derivatives : Exhibit lower thermal stability (decomposition onset: ~180°C) due to C–Cl bond lability, as seen in Compound 8 .
  • Alkyl/Aryl Derivatives : The target compound’s p-tolyl and 2-oxopropyl groups likely improve stability (decomposition onset: ~210°C estimated) compared to nitro-substituted analogs (e.g., 3-(4-nitrophenyl)-...one, decomposition at ~160°C ).
  • Core Structure Influence : Imidazo[5,1-c] derivatives (e.g., [25]) show distinct degradation pathways due to alternative ring fusion, emphasizing the role of annelation geometry .

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